molecular formula C38H44N2O2 B15127233 NN'-Bis(4-hexyloxybenzylidene)benzidine

NN'-Bis(4-hexyloxybenzylidene)benzidine

Cat. No.: B15127233
M. Wt: 560.8 g/mol
InChI Key: XSEBGDPSYJLBQV-UHFFFAOYSA-N
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Description

NN’-Bis(4-hexyloxybenzylidene)benzidine is an organic compound with the molecular formula C32H39ClN2O2. It is a derivative of benzidine, a well-known aromatic amine. This compound is characterized by the presence of two hexyloxybenzylidene groups attached to a benzidine core.

Preparation Methods

The synthesis of NN’-Bis(4-hexyloxybenzylidene)benzidine typically involves the reaction of benzidine with 4-hexyloxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

NN’-Bis(4-hexyloxybenzylidene)benzidine undergoes various chemical reactions, including:

Scientific Research Applications

NN’-Bis(4-hexyloxybenzylidene)benzidine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of NN’-Bis(4-hexyloxybenzylidene)benzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations within biological systems, leading to the formation of active metabolites. These metabolites can then interact with molecular pathways, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

NN’-Bis(4-hexyloxybenzylidene)benzidine can be compared with other similar compounds, such as:

    Benzidine: The parent compound, benzidine, is a well-known aromatic amine with various industrial applications.

    3,3’-Dichlorobenzidine: This compound is similar in structure but contains chlorine atoms, which can affect its chemical properties and reactivity.

    o-Tolidine: Another benzidine derivative, o-tolidine, is used in the production of dyes and pigments.

    o-Dianisidine: This compound contains methoxy groups and is used in similar applications as benzidine

Properties

Molecular Formula

C38H44N2O2

Molecular Weight

560.8 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-N-[4-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-37-23-11-31(12-24-37)29-39-35-19-15-33(16-20-35)34-17-21-36(22-18-34)40-30-32-13-25-38(26-14-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3

InChI Key

XSEBGDPSYJLBQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

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